2-{4-[1-(4-METHYLCYCLOHEXYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL
Overview
Description
2-{4-[1-(4-METHYLCYCLOHEXYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL is a complex organic compound that features a piperazine ring substituted with a 4-methylcyclohexyl group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[1-(4-METHYLCYCLOHEXYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL typically involves the reaction of 4-methylcyclohexylamine with piperazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-{4-[1-(4-METHYLCYCLOHEXYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety can yield 2-{4-[1-(4-METHYLCYCLOHEXYL)-4-PIPERIDYL]PIPERAZINO}-1-ethanal or 2-{4-[1-(4-METHYLCYCLOHEXYL)-4-PIPERIDYL]PIPERAZINO}-1-ethanoic acid.
Scientific Research Applications
2-{4-[1-(4-METHYLCYCLOHEXYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Explored for its potential therapeutic properties, such as its ability to modulate neurotransmitter activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[1-(4-METHYLCYCLOHEXYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-METHYLCYCLOHEXYL)ETHAN-1-OL: A structurally similar compound with a simpler molecular structure.
4-METHYLCYCLOHEXYLAMINE: Shares the 4-methylcyclohexyl group but lacks the piperazine ring.
PIPERAZINE: The core structure of the compound, which can be substituted with various groups to yield different derivatives.
Uniqueness
2-{4-[1-(4-METHYLCYCLOHEXYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL is unique due to the combination of its piperazine ring, 4-methylcyclohexyl group, and ethanol moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
2-[4-[1-(4-methylcyclohexyl)piperidin-4-yl]piperazin-1-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O/c1-16-2-4-17(5-3-16)20-8-6-18(7-9-20)21-12-10-19(11-13-21)14-15-22/h16-18,22H,2-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBZTGJBKGYQQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCC(CC2)N3CCN(CC3)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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